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Introduction

C-C chemokine receptor 8 (CCR8) has emerged as a promising immuno-oncology target due
to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent
suppressors of anti-tumor immunity. Targeting CCR8 offers the potential to selectively deplete
these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing
a more effective anti-cancer immune response. A growing number of pharmaceutical
companies are actively developing anti-CCR8 antibodies, each with unique characteristics and
mechanisms of action. This guide provides a comparative analysis of several anti-CCRS8
antibodies currently in development, summarizing available preclinical and clinical data to
inform researchers and drug development professionals.

Mechanism of Action of Anti-CCR8 Antibodies

The primary mechanism of action for most anti-CCR8 antibodies in development is the
depletion of tumor-infiltrating Tregs. This is typically achieved through antibody-dependent
cellular cytotoxicity (ADCC), where the Fc region of the antibody engages with Fc receptors on
immune effector cells, such as natural killer (NK) cells, leading to the lysis of the target Treg.
Some antibodies are engineered with enhanced Fc receptor binding to augment this effect.

Beyond Treg depletion, other mechanisms are also being explored. These include blocking the
interaction between CCR8 and its ligand, CCL1, thereby inhibiting Treg migration and function.
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A novel approach involves the development of inverse agonist antibodies that can modulate
receptor signaling even in the absence of the natural ligand.
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Comparative Analysis of Anti-CCR8 Antibodies

This section provides a detailed comparison of several anti-CCR8 antibodies in various stages

of development. The data presented is based on publicly available information from company

presentations, publications, and clinical trial registries.

Table 1: Overview of Anti-CCR8 Antibodies in

Development

Antibody Name(s)

Developer(s)

Mechanism of
Action

Development
Phase

BMS-986340 (JTX-
1811)

Bristol Myers Squibb

ADCC-mediated Treg

depletion

Phase 1/2

S-531011 (ONO-
4685)

Shionogi / Ono
Pharmaceutical

ADCC-mediated Treg
depletion,
CCL1/CCRS signaling
neutralization

Phase 1/2

CHS-114 (SRF114)

Coherus BioSciences

ADCC/ADCP-
mediated Treg

depletion

Phase 1b

QLP2117

Qilu Pharmaceutical

ADCC-enhanced Treg

depletion

Phase l1a

ABT-863

Abilita Therapeutics

Inverse agonist,
blocks CCL1-
dependent and basal

signaling

Preclinical

2MW4691

Mabwell

Bispecific (CCR8 x
CTLA-4), ADCC-
enhanced Treg
depletion, CTLA-4
blockade

Preclinical
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In Vitro Efficacy

In Vivo Efficacy

Antibody (Tumor Growth
(Kd) (ADCC) .
Inhibition)
Data not publicly ] Data not publicly
BMS-986340 ) Potent Treg depletion ]
available available
Significant tumor
~38.2 pM (to human o growth inhibition in
S-531011 Potent ADCC activity
CCRS8) human CCRS8 knock-
in mouse models[1]
Reduced tumor
Induces ADCC and/or  growth in murine
Data not publicly ADCP to deplete models, with
CHS-114 . L
available tumoral CCR8+ enhanced activity in
Tregs[2] combination with anti-
PD-1]2]
Data not publicly Enhanced ADCC by Data not publicly
QLP2117 _ _ _ _
available glycoengineering[3] available
) Significant tumor
] Potent and highly o
Data not publicly ) growth inhibition in
ABT-863 ] selective CCR8
available o MC38 and CMT167
binding[4] ]
murine models[4]
67% TGl in MC38
] o EC50 of 0.062 nM for model (6.66 mg/kg);
High affinity for CCRS, ) )
2MW4691 ADCC against CCR8-  75% TGl in double

lower for CTLA-4[5]

expressing cells

humanized model (0.4

mg/kg)

Table 3: Preliminary Clinical Data
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Antibody Study Phase Key Findings

Recruiting patients with
BMS-986340 Phase 1/2 advanced solid tumors. No
data publicly available yet.

Well-tolerated. Evidence of
S-531011 Phase 1/2 CCRS8+ Treg depletion in tumor

tissue.[6]

Manageable safety profile.
Monotherapy demonstrated
Treg depletion (52-97%) and
increased CD8+ T cells in
CHS-114 Phase 1b tumors. Confirmed partial
response in one heavily pre-
treated HNSCC patient in

combination with toripalimab.

[2]

Manageable safety and
tolerability. In the 540 mg

QLP2117 Phase 1a )
cohort, the disease control rate
was 60%.[3]
ABT-863 Preclinical Not yet in clinical trials.
2MW4691 Preclinical Not yet in clinical trials.

Experimental Methodologies

The following sections outline the general experimental protocols commonly used to evaluate
the performance of anti-CCR8 antibodies.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector

cells.

o Cell Preparation:
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o Target cells: A cell line engineered to express CCR8 on its surface is labeled with a
fluorescent dye (e.g., Calcein AM) or a luciferase reporter.

o Effector cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) are
isolated from healthy donors.

e Assay Setup:

o Target cells are seeded in a 96-well plate.

o The anti-CCR8 antibody is added at various concentrations.

o Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
 Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell lysis.
o Data Acquisition:

o For fluorescently labeled target cells, the amount of dye released from lysed cells into the
supernatant is measured using a fluorometer.

o For luciferase-expressing target cells, the remaining luminescence is measured after
adding a substrate.

o Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.

e Analysis: The percentage of specific lysis is calculated, and the EC50 (the antibody
concentration that results in 50% of the maximum lysis) is determined.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the antibody in a living organism.

e Animal Model: Immunocompromised mice are often used, engrafted with human immune
cells and a human tumor cell line (xenograft model), or humanized mice expressing human
CCRS.

o Tumor Implantation: Tumor cells are injected subcutaneously or orthotopically into the mice.
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Treatment: Once tumors reach a certain size, mice are treated with the anti-CCR8 antibody,
a control antibody, or a vehicle, typically via intravenous or intraperitoneal injection.

Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. The body
weight and overall health of the mice are also monitored.

Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or at a set time point.

Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor
volume in the treated group to the control group. The tumors may also be excised for further
analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell
infiltrate.
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Conclusion

The landscape of anti-CCR8 antibody development is rapidly evolving, with several promising
candidates progressing through preclinical and early-stage clinical trials. While most antibodies
in development leverage ADCC to deplete tumor-infiltrating Tregs, novel mechanisms such as
inverse agonism and bispecific targeting are also being explored, offering the potential for
differentiated therapeutic profiles.

The preliminary data summarized in this guide highlight the potential of targeting CCRS8 to
modulate the tumor microenvironment and enhance anti-tumor immunity. However, a direct
comparison of these agents is challenging due to the limited and varied nature of the publicly
available data. As more mature data from ongoing and future clinical trials become available, a
clearer picture of the relative efficacy and safety of these anti-CCR8 antibodies will emerge.
This will be crucial for identifying the most promising therapeutic strategies and patient
populations that are most likely to benefit from this exciting new class of immuno-oncology
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. jitc.bmj.com [jitc.bmj.com]

2. Coherus Oncology | Coherus Presents Promising Early Clinical Data from Phase 1 Dose
Expansion Study of CHS-114 in Patients with Recurrent/Metastatic Head and Neck
Squamous Cell Carcinoma at AACR 2025 [investors.coherus.com]

3. jitc.bmj.com [jitc.bmj.com]

4. 891 S-531011, a novel anti-human CCRS8 antibody: antibody screening and evaluation of
biological profiles - ProQuest [proquest.com]

5. In Vivo Treg Suppression Assays - PMC [pmc.ncbi.nim.nih.gov]

6. Titles and Publications - SITC 2024 [sitcancer.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b014790?utm_src=pdf-custom-synthesis
https://jitc.bmj.com/content/9/Suppl_2/A934
https://investors.coherus.com/news-releases/news-release-details/coherus-presents-promising-early-clinical-data-phase-1-dose
https://investors.coherus.com/news-releases/news-release-details/coherus-presents-promising-early-clinical-data-phase-1-dose
https://investors.coherus.com/news-releases/news-release-details/coherus-presents-promising-early-clinical-data-phase-1-dose
https://jitc.bmj.com/content/9/Suppl_2/A914
https://www.proquest.com/openview/060012ab81945717a0ce66be5e48f02e/1.pdf?pq-origsite=gscholar&cbl=2040222
https://www.proquest.com/openview/060012ab81945717a0ce66be5e48f02e/1.pdf?pq-origsite=gscholar&cbl=2040222
https://pmc.ncbi.nlm.nih.gov/articles/PMC3049949/
https://www.sitcancer.org/2024/abstracts/titles-and-publications?SITC%202024%20Abstract%20Titles%5Bquery%5D=AI-powered%20Analysis%20Solution%20for%20Spatial%20Biomarker%20Identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

 To cite this document: BenchChem. [A Comparative Analysis of Anti-CCR8 Antibodies in
Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014790#comparative-analysis-of-anti-ccr8-
antibodies-in-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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